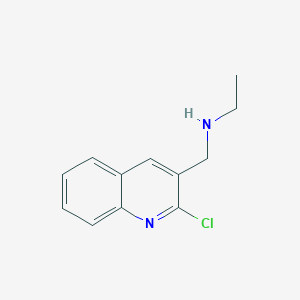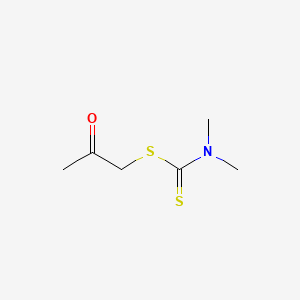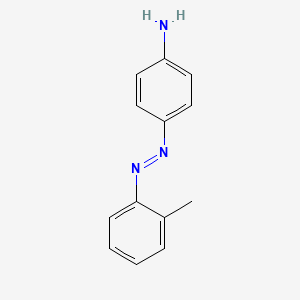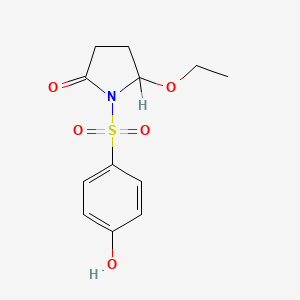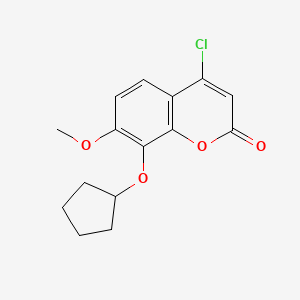
4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlororesorcinol, cyclopentanol, and 7-methoxy-2H-chromen-2-one.
Formation of Intermediate: The first step involves the reaction of 4-chlororesorcinol with cyclopentanol under acidic conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst, such as sulfuric acid, to form the chromenone core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone ring to dihydrochromenone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, and primary amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted chromenone derivatives with various functional groups.
Oxidation: Quinones and other oxidized products.
Reduction: Dihydrochromenone derivatives.
Aplicaciones Científicas De Investigación
4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in research to understand its effects on various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and as a building block in material science.
Mecanismo De Acción
The mechanism of action of 4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit key enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.
Modulate Signaling Pathways: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Bind to Receptors: It may bind to specific receptors, altering their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-8-methylquinolin-2(1H)-one: Similar in structure but lacks the cyclopentyloxy and methoxy groups.
4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-one: Contains a phenanthrene core instead of a chromenone core.
Uniqueness
These groups can enhance the compound’s solubility, stability, and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C15H15ClO4 |
|---|---|
Peso molecular |
294.73 g/mol |
Nombre IUPAC |
4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H15ClO4/c1-18-12-7-6-10-11(16)8-13(17)20-14(10)15(12)19-9-4-2-3-5-9/h6-9H,2-5H2,1H3 |
Clave InChI |
NRXVFWNGJTYGGS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)Cl)OC3CCCC3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
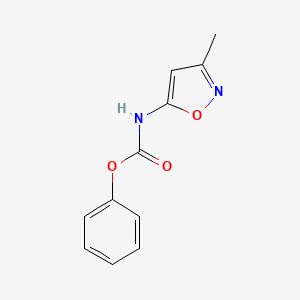
![(3S)-1-[3-(methyloxy)-4-nitrophenyl]-3-piperidinol](/img/structure/B8585151.png)
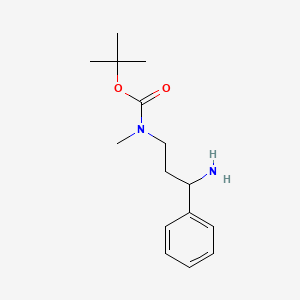
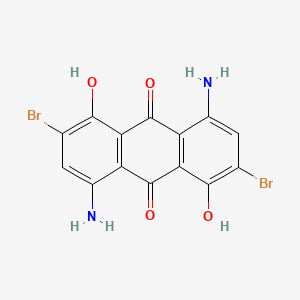


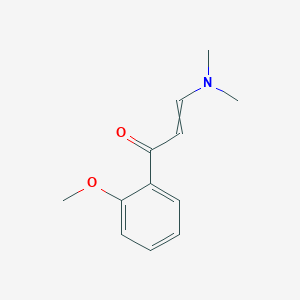
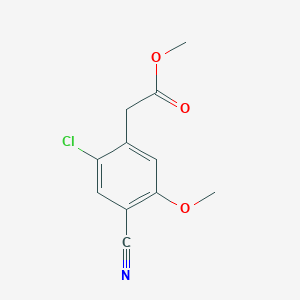

methyl}pyridine](/img/structure/B8585222.png)
